molecular formula C5H6N2S2 B1613019 3-Methyl-2,4-dithiouracil CAS No. 66819-95-2

3-Methyl-2,4-dithiouracil

Cat. No.: B1613019
CAS No.: 66819-95-2
M. Wt: 158.2 g/mol
InChI Key: WVXCBQJQTWWDRS-UHFFFAOYSA-N
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Description

3-Methyl-2,4-dithiouracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the substitution of sulfur atoms at the 2 and 4 positions of the uracil ring, along with a methyl group at the 3 position. The presence of sulfur atoms significantly alters its chemical properties compared to uracil, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2,4-dithiouracil can be synthesized through several methods. One common approach involves the methylation of 2,4-dithiouracil. The reaction typically involves the use of methyl iodide as a methylating agent. The process begins with the preparation of 2,4-dithiouracil, which is then treated with methyl iodide under controlled conditions to introduce the methyl group at the 3 position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,4-dithiouracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur positions .

Mechanism of Action

The mechanism of action of 3-Methyl-2,4-dithiouracil involves its interaction with nucleic acids and proteins. The sulfur atoms in the compound can form strong interactions with metal ions and other nucleophilic sites in biological molecules. This can lead to the inhibition of enzymatic activities and disruption of nucleic acid structures, contributing to its biological effects .

Comparison with Similar Compounds

3-Methyl-2,4-dithiouracil is unique due to the presence of both sulfur atoms and a methyl group. Similar compounds include:

Compared to these compounds, this compound exhibits distinct chemical and biological properties due to the combined effects of sulfur substitution and methylation .

Properties

IUPAC Name

3-methyl-1H-pyrimidine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXCBQJQTWWDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628620
Record name 3-Methylpyrimidine-2,4(1H,3H)-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66819-95-2
Record name 3-Methylpyrimidine-2,4(1H,3H)-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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